2-(Azocan-1-yl)pyridine-3-carboxamide
Description
2-(Azocan-1-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a carboxamide group and at the 2-position with an azocan-1-yl moiety.
Properties
IUPAC Name |
2-(azocan-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)11-7-6-8-15-13(11)16-9-4-2-1-3-5-10-16/h6-8H,1-5,9-10H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOINZPLCTNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Fungicide Development
The European patent application () lists multiple pyridine-3-carboxamide derivatives as complex II (succinate dehydrogenase) inhibitors, a critical target in fungicide development. Key structural comparisons include:
Key Observations :
- The azocan-1-yl group introduces a larger, more flexible ring compared to the indan-based substituents in A.3.32–A.3.37. This flexibility may enhance binding to less-constrained enzyme pockets but could reduce metabolic stability .
- Stereochemical variations (e.g., A.3.33 vs. A.3.32) highlight the importance of chirality in optimizing inhibitory activity and reducing off-target effects .
Pharmacological Analogues: Dihydropyridine Derivatives
describes AZ213, a 1,4-dihydropyridine-3-carboxamide with a thioether side chain and cyano group. While the dihydropyridine core differs from the pyridine ring in this compound, both share the carboxamide moiety, which is critical for binding to calcium channels or enzymes. AZ213’s structural complexity (e.g., furyl and bromophenyl groups) suggests broader pharmacological versatility but may introduce synthetic challenges compared to simpler pyridine derivatives .
Physicochemical Property Comparison
provides safety data for 2-(2,2-dimethoxyethyl)pyridine-3-carboxamide, a structural analogue with a dimethoxyethyl substituent.
| Property | This compound | 2-(2,2-Dimethoxyethyl)pyridine-3-carboxamide |
|---|---|---|
| Substituent | Azocan-1-yl | 2,2-Dimethoxyethyl |
| Polarity | Moderate (amide + tertiary amine) | High (ether + amide) |
| Predicted Solubility | Lower (lipophilic azocane) | Higher (polar ether groups) |
| Metabolic Stability | Potential for N-oxidation | Likely susceptible to ether cleavage |
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